2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol
CAS No.: 309954-11-8
Cat. No.: VC21450405
Molecular Formula: C13H17NO3S
Molecular Weight: 267.35g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309954-11-8 |
|---|---|
| Molecular Formula | C13H17NO3S |
| Molecular Weight | 267.35g/mol |
| IUPAC Name | (3-ethoxy-4-hydroxyphenyl)-morpholin-4-ylmethanethione |
| Standard InChI | InChI=1S/C13H17NO3S/c1-2-17-12-9-10(3-4-11(12)15)13(18)14-5-7-16-8-6-14/h3-4,9,15H,2,5-8H2,1H3 |
| Standard InChI Key | DGNXUZXQVCKITP-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)O |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)O |
Introduction
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is a chemical compound with the CAS number 309954-11-8. Its molecular formula is C13H17NO3S, and its molecular weight is 267.35 g/mol . This compound belongs to a class of organic molecules that incorporate morpholine and phenol rings, which are known for their diverse biological and chemical properties.
Biological and Chemical Applications
While specific biological or chemical applications of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol are not detailed in the current literature, compounds with similar structures often exhibit antimicrobial, antifungal, or anticancer properties. For example, morpholine derivatives have been studied for their potential as antimicrobial agents . Phenol derivatives are known for their antioxidant properties and are used in various industrial applications.
Research Findings and Future Directions
Given the limited information available on 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol, further research is needed to explore its potential applications. Studies could focus on its synthesis optimization, biological activity screening, and structural modifications to enhance its properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume